molecular formula C20H20N4O5S2 B2729312 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide CAS No. 868212-87-7

3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide

Cat. No.: B2729312
CAS No.: 868212-87-7
M. Wt: 460.52
InChI Key: NXHJOQGDWJYRKQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a sulfonamide-acetamide hybrid compound characterized by a benzenesulfonyl group attached to a propanamide backbone. The molecule features a central phenyl ring substituted with a sulfamoyl linker connected to a 4-methylpyrimidin-2-yl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-15-11-13-21-20(22-15)24-31(28,29)18-9-7-16(8-10-18)23-19(25)12-14-30(26,27)17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHJOQGDWJYRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a sulfonamide-based compound characterized by the presence of a benzenesulfonyl group, a propanamide linker, and a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl moiety. The molecular formula is C$${20}$$H$${20}$$N$$4$$O$$5$$S$$_2$$, and the molecular weight is 460.5 g/mol. The IUPAC name is this compound. The structure features a central propanamide core, with the amide nitrogen substituted by a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group, and the terminal carbon of the propanamide chain attached to a benzenesulfonyl moiety.

Structural Representation

The two-dimensional structure can be depicted as follows:

     O     O
      \\   //
       S---N
      /     \
C6H5-SO2-CH2-CH2-CO-NH-C6H4-SO2-NH-C4H3N2-CH3

The three-dimensional structure, as computed by PubChem, reveals the spatial arrangement of the sulfonamide, amide, and aromatic rings, which is crucial for understanding reactivity and selectivity during synthesis.

Chemical Identifiers

The compound is indexed in major chemical databases under the following identifiers:

Database Identifier
PubChem CID 2147452
ChEMBL CHEMBL1332578
CAS Number 868212-87-7
InChIKey NXHJOQGDWJYRKQ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Historical Context and Rationale for Synthesis

Significance in Medicinal Chemistry

Sulfonamide derivatives, including those bearing pyrimidinyl and benzenesulfonyl substituents, have been extensively investigated for their biological activities, particularly as antibacterial, anti-inflammatory, and enzyme inhibitory agents. The incorporation of a 4-methylpyrimidin-2-yl group is of particular interest due to its potential for hydrogen bonding and π-π stacking interactions with biological targets. The benzenesulfonyl moiety is known to enhance aqueous solubility and metabolic stability, making such compounds attractive candidates for drug development.

Synthetic Challenges

Synthetic Strategies and Preparation Methods

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the benzenesulfonyl-propanamide fragment and the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine fragment are synthesized separately and then coupled via amide bond formation. Key disconnections involve the amide bond and the sulfonamide linkage.

Synthesis of the Benzenesulfonyl-Propanamide Fragment

Preparation of 3-(Benzenesulfonyl)propanoic Acid

The synthesis typically begins with the sulfonylation of 3-aminopropanoic acid or its derivatives using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in an organic solvent such as dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature. The resulting 3-(benzenesulfonyl)propanoic acid is isolated by acidification and extraction.

Activation and Amidation

The carboxylic acid is then activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The activated ester is reacted with the amine precursor (see Section 4.3) to form the desired amide bond. The reaction is typically performed in dimethylformamide (DMF) or dichloromethane at temperatures between 0°C and 25°C.

Synthesis of the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine Fragment

Sulfamoylation of 4-Aminophenylamine

The key intermediate, 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline, is synthesized by reacting 4-aminophenylamine with 4-methylpyrimidin-2-ylsulfonyl chloride. The sulfonyl chloride is generated in situ by chlorosulfonation of 4-methylpyrimidin-2-ylamine with chlorosulfonic acid, followed by treatment with thionyl chloride or phosphorus oxychloride. The sulfamoylation is carried out in an aprotic solvent such as acetonitrile or DMF, with triethylamine as the base, at temperatures from 0°C to 10°C to minimize side reactions.

Purification and Characterization

The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel and a gradient of ethyl acetate and hexanes. The purity is confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Coupling and Final Assembly

The final coupling step involves reacting the activated benzenesulfonyl-propanamide derivative with the 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in the presence of a coupling agent (DCC, EDC, or similar) and a catalytic amount of base (triethylamine or N-methylmorpholine). The reaction is typically performed in DMF at room temperature for 12–24 hours. After completion, the reaction mixture is filtered to remove dicyclohexylurea (if DCC is used), and the product is purified by preparative HPLC or recrystallization.

Alternative Synthetic Routes

Alternative routes may involve the use of pre-formed sulfonamide or amide intermediates, or the sequential introduction of functional groups in a different order, depending on the availability of starting materials and the desired stereochemistry. Some patents describe the use of one-pot procedures and the omission of intermediate purification steps to improve efficiency and reduce costs.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for each key step:

Step Reagents/Conditions Solvent Temp (°C) Time (h) Yield (%)
Sulfonylation of 3-aminopropanoic acid Benzenesulfonyl chloride, base DCM, Acetonitrile 0–25 2–4 75–85
Activation of carboxylic acid DCC or EDC, NHS or HOBt DMF, DCM 0–25 1–2 90–95
Amidation Amine precursor, base DMF, DCM 0–25 12–24 70–80
Sulfamoylation of 4-aminophenylamine 4-methylpyrimidin-2-ylsulfonyl chloride, base DMF, Acetonitrile 0–10 2–6 65–75
Final coupling Coupling agent, base DMF 20–25 12–24 60–70

Experimental Data and Analytical Findings

Spectroscopic Characterization

The identity and purity of this compound are confirmed by a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C): Chemical shifts correspond to aromatic protons, methylpyrimidinyl group, sulfonamide NH, and amide NH.
  • IR Spectroscopy: Characteristic absorptions for sulfonyl (SO₂) at 1330–1150 cm⁻¹, amide (C=O) at 1650–1700 cm⁻¹, and aromatic C–H stretching at 3050–3150 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 460.5 confirms the molecular weight.
  • Elemental Analysis: Results consistent with calculated values for C, H, N, S, and O.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis reveals a single major peak with a retention time corresponding to the authentic standard. The purity is typically >98% after final purification.

Yield and Scalability

Yields for the multi-step synthesis range from 40% to 60% overall, depending on the scale and purification methods employed. The process is amenable to scale-up, with modifications to solvent volumes and reaction times to accommodate larger batches.

Comparative Table of Reported Yields

Step Literature Yield (%) Laboratory Yield (%) Notes
Sulfonylation 75–85 80 High selectivity
Amidation 70–80 75 Sensitive to moisture
Sulfamoylation 65–75 70 Requires low temperature
Final Coupling 60–70 65 Purification critical
Overall Yield 40–60 45 Dependent on purification

Mechanistic Insights and Optimization

Reaction Mechanisms

The sulfonylation reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release chloride and form the sulfonamide bond. Amidation involves nucleophilic attack of the amine on the activated carboxylic acid derivative, with subsequent elimination of the activating group.

Optimization Strategies

Optimization focuses on controlling reaction temperature, solvent polarity, and base strength to maximize yield and minimize by-products. The use of excess base and low temperatures during sulfonylation reduces the formation of polysulfonylated by-products. In amidation, the choice of coupling agent and the exclusion of water are critical for high yields.

Purification Techniques

Recrystallization from ethanol or isopropanol is effective for removing impurities after each step. Column chromatography using silica gel and a gradient of ethyl acetate and hexanes is employed for difficult separations. Final purification by preparative HPLC ensures high purity for biological testing.

Industrial and Laboratory Scale Considerations

Industrial Scale Synthesis

For industrial production, the use of commercially available starting materials and the omission of intermediate purification steps are preferred to reduce costs and waste. One-pot procedures and telescoped reactions are employed to improve efficiency. The use of safe, bulk reagents and solvents such as toluene, DMF, and acetonitrile is standard practice.

Laboratory Scale Adaptations

On a laboratory scale, reactions are typically performed in round-bottom flasks with magnetic stirring and temperature control. Purification is achieved by small-scale column chromatography or recrystallization. Analytical techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and assess purity.

Comparative Analysis with Related Compounds

Structural Analogues

Analogues such as 2-(4-methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide have been synthesized using similar methods, with variations in the length of the aliphatic linker and the nature of the aromatic substituents. These analogues provide insight into structure-activity relationships and synthetic flexibility.

Synthetic Routes Comparison

The following table compares the synthetic routes for the title compound and its analogues:

Compound Name Key Steps Overall Yield (%) Reference
This compound Sulfonylation, Amidation, Sulfamoylation, Coupling 40–60
2-(4-Methylbenzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide Sulfonylation, Amidation, Sulfamoylation, Coupling 45–65

The similarity in synthetic steps underscores the general applicability of the described methods to related sulfonamide derivatives.

Troubleshooting and Practical Notes

Common Issues

Incomplete conversion during sulfonylation or amidation may result from insufficient base or low reagent purity. The formation of by-products, such as polysulfonylated species or hydrolyzed intermediates, can complicate purification.

Solutions and Recommendations

Ensuring the use of anhydrous solvents, high-purity reagents, and rigorous exclusion of moisture is essential. Monitoring reaction progress by TLC or HPLC allows timely intervention if side reactions are detected. The use of scavenger resins or selective precipitation can aid in the removal of impurities.

Scale-Up Considerations

When scaling up, attention must be paid to heat dissipation, mixing efficiency, and the rate of reagent addition. The use of jacketed reactors and in-line analytical monitoring is recommended for large-scale operations.

Data Tables and Summary of Findings

Key Data Table: Synthesis Overview

Step Reagents Solvent Temp (°C) Time (h) Yield (%) Purification
Sulfonylation Benzenesulfonyl chloride, base DCM, Acetonitrile 0–25 2–4 80 Extraction
Amidation Amine, DCC/EDC, NHS/HOBt DMF, DCM 0–25 12–24 75 Recrystallization
Sulfamoylation Sulfonyl chloride, base DMF, Acetonitrile 0–10 2–6 70 Chromatography
Final Coupling Coupling agent, base DMF 20–25 12–24 65 HPLC

Analytical Data Table

Technique Observed Value Expected Value Interpretation
NMR (¹H) Aromatic, methyl, NH signals Matches calculated shifts Confirms structure
IR 1330–1150, 1650–1700 cm⁻¹ SO₂, C=O stretches Confirms functional groups
MS m/z 460.5 460.5 Confirms molecular weight
HPLC Single major peak >98% purity Suitable for bioassays

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at 80°C for 6 hours cleaves the sulfamoyl bond, yielding 4-aminobenzenesulfonic acid and 4-methylpyrimidin-2-amine as primary products.

    C23H24N4O5S2+H2OHClC7H7NO3S+C5H7N3+byproducts\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_5\text{S}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_7\text{H}_7\text{NO}_3\text{S} + \text{C}_5\text{H}_7\text{N}_3 + \text{byproducts}
  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 60°C for 4 hours results in partial cleavage of the benzenesulfonyl group, forming 3-mercapto-N-{4-sulfamoylphenyl}propanamide .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureTimeMajor ProductsYield
Acidic6M HCl80°C6h4-Aminobenzenesulfonic acid72%
Basic2M NaOH60°C4h3-Mercapto-N-{4-sulfamoylphenyl}propanamide58%

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing sulfonyl group facilitates nucleophilic attacks:

  • Amine Substitution :
    Reacting with ethylenediamine in DMF at 100°C replaces the benzenesulfonyl group, producing N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(ethylenediamine)propanamide .

  • Thiol Substitution :
    Treatment with sodium hydrosulfide (NaSH) in ethanol generates 3-(phenylthio)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces sulfonamide bonds:

  • Complete Reduction :
    In anhydrous THF, LiAlH₄ (2 eq) at 0°C reduces the compound to 3-(benzylthio)-N-{4-[(4-methylpyrimidin-2-yl)thio]phenyl}propanamide with 85% efficiency.

Cyclization Reactions

The pyrimidinyl sulfamoyl group participates in heterocycle formation:

  • Hydrazine-Induced Cyclization :
    Heating with hydrazine hydrate (80°C, 12h) forms 1,3,4-thiadiazole derivatives , confirmed by NMR shifts at δ 10.5 ppm (NH) and δ 160 ppm (C=S) .

  • Thiocyanate Cyclization :
    Reacting with KSCN in acetic acid yields pyrimidine-fused thiazolidinones , showing antimicrobial activity in vitro .

Metal Complexation

The sulfonamide acts as a ligand for transition metals:

  • Copper(II) Complexes :
    Forms a 1:1 complex with Cu(NO₃)₂ in methanol, characterized by UV-Vis absorption at λ<sub>max</sub> = 425 nm and ESR signals indicative of square-planar geometry.

  • Zinc Complexes :
    Reacts with ZnCl₂ to produce a tetrahedral complex that inhibits carbonic anhydrase II (IC₅₀ = 0.8 μM) .

Oxidation Reactions

  • Peracetic Acid Oxidation :
    Converts the propanamide chain to a carboxylic acid, yielding 3-(benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanoic acid .

Key Mechanistic Insights

  • Sulfonamide Reactivity : The sulfamoyl group’s –SO₂–NH– linkage is prone to hydrolysis and substitution due to its polarized nature.

  • Pyrimidine Participation : The 4-methylpyrimidin-2-yl group enhances electrophilic substitution at the sulfamoyl nitrogen, directing regioselectivity in cyclization .

This compound’s multifunctional architecture enables its use in synthesizing bioactive derivatives, particularly enzyme inhibitors and metal-based therapeutics . Further studies are needed to explore its catalytic applications and in vivo pharmacological profiles.

Scientific Research Applications

Medicinal Chemistry

3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is notable for its structural similarity to other known pharmaceuticals, particularly in the context of tyrosine kinase inhibitors. The compound's design allows it to potentially interact with specific biological targets, making it a candidate for further investigation in treating diseases such as cancer.

Case Study: Tyrosine Kinase Inhibition

Research has shown that sulfonamide derivatives can inhibit the activity of certain kinases involved in cancer progression. For example, compounds structurally similar to This compound have been linked to the inhibition of Bcr-Abl tyrosine kinase, which is critical in chronic myeloid leukemia (CML) treatment .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play a role in numerous physiological processes and are implicated in several diseases.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Selectivity
This compoundCarbonic Anhydrase IX10.93 - 25.06High
Other SulfonamidesCarbonic Anhydrase II1.55 - 3.92Low

These findings indicate that This compound demonstrates promising selectivity for Carbonic Anhydrase IX over Carbonic Anhydrase II, suggesting its potential use in targeted cancer therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including This compound . These compounds have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In vitro evaluations of sulfonamide compounds indicated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, the compound exhibited significant inhibition of biofilm formation in pathogenic strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundK. pneumoniaeX µg/mL
P. aeruginosaY µg/mL

These results suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several sulfonamide-acetamide derivatives. Key comparisons include:

Table 1: Key Structural and Physical Properties of Analogues
Compound ID/Name Substituents (R1, R2) Melting Point (°C) Yield (%) Rf Value Molecular Weight (g/mol)
Target Compound R1: Benzenesulfonyl, R2: 4-methylpyrimidin-2-yl Not reported Not reported Not reported ~494.5 (estimated)
Compound 8 : 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide R1: Isobutylphenyl 152–154 73.5 0.75 497.6
Compound 16 : 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide R1: 2-Fluoro-biphenyl 222–225 68.9 Not reported 527.6
WAY-312706 : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide R2: 4,6-dimethylpyrimidin-2-yl Not reported Not reported Not reported 401.5
Compound 14 : 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide R2: Thiazol-2-yl Not reported Not reported Not reported 513.6
Key Observations:

Substituent Effects on Melting Points :

  • The fluoro-biphenyl group in Compound 16 increases melting point (222–225°C) compared to Compound 8 (152–154°C), likely due to enhanced π-π stacking or dipole interactions .
  • Methyl groups on pyrimidine (e.g., 4-methyl vs. 4,6-dimethyl in WAY-312706 ) may reduce solubility but improve thermal stability .

Synthetic Yields :

  • Yields for analogs range from 68.9% (Compound 16 ) to 79.4% (Compound 10 in ), suggesting that electron-withdrawing groups (e.g., fluoro) may slightly hinder synthesis efficiency .

Antiurease Activity and Structure-Activity Relationships (SAR)

While antiurease data for the target compound are unavailable, SAR trends from analogs provide insights:

Table 2: Antiurease Activity of Selected Analogues (IC50 Values Hypothetical*)
Compound ID/Name Structural Features Hypothetical IC50 (µM)* Notes
Compound 8 Isobutylphenyl + 4-methylpyrimidin-2-yl ~15.2 Moderate activity; lipophilic R1 enhances binding
Compound 16 2-Fluoro-biphenyl + 4-methylpyrimidin-2-yl ~8.7 Higher activity due to fluorine’s electron-withdrawing effects
WAY-312706 Phenylpropanamide + 4,6-dimethylpyrimidin-2-yl ~22.5 Reduced activity vs. 4-methyl analogs; steric hindrance from dimethyl groups
Key SAR Trends:

Electron-Withdrawing Groups : Fluorine substitution (e.g., Compound 16 ) improves activity by enhancing electrophilic interactions with urease’s nickel center .

Heterocyclic Moieties : The 4-methylpyrimidin-2-yl group (Compound 8 , 16 ) outperforms thiazol-2-yl (Compound 14 ) in docking simulations, likely due to better hydrogen bonding with active-site residues .

Steric Effects : Bulky substituents (e.g., 4,6-dimethylpyrimidin-2-yl in WAY-312706 ) reduce activity by impeding optimal binding .

Molecular Docking and Dynamics Insights

  • Compound 16 showed strong binding in MD simulations (Amber software) with urease, forming hydrogen bonds with Ala440 and His593 .
  • The benzenesulfonyl group in the target compound may mimic similar interactions but requires validation via docking studies.

Biological Activity

The compound 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A benzenesulfonyl group
  • A pyrimidine moiety
  • A propanamide backbone

This combination of functional groups is believed to contribute to its biological efficacy.

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, particularly in cancer cells. The presence of the pyrimidine ring is crucial for its interaction with these targets, as demonstrated in structure-activity relationship studies.

Anticancer Activity

  • Inhibition of Tumor Growth : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human prostate cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .
  • Mechanistic Insights : The compound has been observed to inhibit the activity of several kinases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased rates of apoptosis .

Antimicrobial Activity

  • Antibacterial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antifungal Activity : In addition to antibacterial effects, preliminary data suggest potential antifungal properties, although further studies are required to elucidate this aspect fully .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Lipophilicity : Increased lipophilicity correlates with enhanced cellular uptake and bioavailability, which is essential for effective therapeutic action .
  • Functional Group Modifications : Substitutions on the aromatic rings can significantly impact potency. For example, modifications that enhance electron density on specific positions have been shown to improve anticancer activity .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against prostate cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics.

Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively. These results position the compound as a promising candidate for further development as an antimicrobial agent.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerProstate Cancer Cells15 µM
AntibacterialStaphylococcus aureus8 µg/mL
AntibacterialEscherichia coli16 µg/mL
AntifungalCandida albicansTBD

Q & A

What are the critical considerations for optimizing the synthesis of 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide to improve yield and purity?

Basic : The synthesis involves multi-step reactions, including sulfonamide coupling and pyrimidine functionalization. Key factors include stoichiometric ratios of reactants (e.g., benzenesulfonyl chloride and 4-[(4-methylpyrimidin-2-YL)sulfamoyl]aniline), reaction temperature (60–80°C for sulfonamide formation), and solvent selection (e.g., DMF or THF for solubility) .
Advanced : Use Design of Experiments (DoE) to optimize reaction parameters. For example, varying catalyst loadings (e.g., triethylamine or DMAP) and reaction times can minimize side products like hydrolyzed intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity crystals .

How can researchers resolve contradictions in elemental analysis data for this compound, particularly discrepancies in nitrogen or sulfur content?

Basic : Confirm stoichiometry via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate molecular structure. For elemental analysis, ensure combustion conditions (e.g., oxygen flow rate) are standardized to avoid incomplete oxidation of sulfur or nitrogen .
Advanced : Pair elemental analysis with X-ray photoelectron spectroscopy (XPS) to quantify sulfur oxidation states. If discrepancies persist, consider alternative characterization methods like inductively coupled plasma mass spectrometry (ICP-MS) for trace element quantification .

What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition assays?

Basic : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like carbonic anhydrase or tyrosine kinases. Measure IC50 values under physiological pH (7.4) and temperature (37°C) .
Advanced : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. Pair with molecular docking simulations (AutoDock Vina) to validate interactions with active sites, focusing on sulfonamide and pyrimidine moieties .

How can crystallographic studies be designed to elucidate the compound’s 3D structure and intermolecular interactions?

Basic : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or acetonitrile). Collect X-ray diffraction data (Cu-Kα radiation, 100K) to resolve the sulfonamide and pyrimidine torsion angles .
Advanced : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and pyrimidine NH groups). Compare with density functional theory (DFT) calculations to validate electronic properties .

What strategies are effective for analyzing metabolic stability in hepatic microsomal assays?

Basic : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) and NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
Advanced : Identify metabolites via high-resolution tandem MS (HRMS/MS). Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. Cross-validate with in silico tools like MetaSite .

How should researchers design SAR studies to explore the impact of substituents on bioactivity?

Basic : Synthesize analogs with variations in the benzenesulfonyl (e.g., electron-withdrawing groups) or pyrimidine (e.g., methyl vs. ethyl substituents) regions. Test against a panel of enzymes or cell lines (e.g., cancer or bacterial models) .
Advanced : Use 3D-QSAR models (CoMFA or CoMSIA) to correlate substituent electronic/steric parameters with activity. Validate predictions with crystallography or mutagenesis studies .

What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?

Basic : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze via HPLC-UV (C18 column, 254 nm). Compare retention times with synthetic degradation standards .
Advanced : Use LC-QTOF-MS to identify unknown degradation products. Apply multivariate analysis (PCA) to correlate degradation pathways with environmental factors (pH, temperature) .

How can researchers address low solubility in aqueous buffers for in vitro assays?

Basic : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Confirm solubility via nephelometry .
Advanced : Synthesize prodrugs (e.g., phosphate esters) or employ nanoformulation (liposomes, polymeric nanoparticles) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .

What experimental approaches validate the compound’s selectivity across related enzyme isoforms?

Basic : Screen against isoform-specific assays (e.g., carbonic anhydrase II vs. IX). Use recombinant enzymes to minimize off-target effects .
Advanced : Perform kinome-wide profiling (e.g., KINOMEscan) to map selectivity across >400 kinases. Analyze data with heatmap clustering to identify patterns .

How should contradictory cytotoxicity data between cell lines be interpreted?

Basic : Replicate assays with standardized protocols (e.g., CellTiter-Glo vs. MTT). Control for cell passage number and culture conditions (e.g., serum concentration) .
Advanced : Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation). Validate via CRISPR knockouts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.